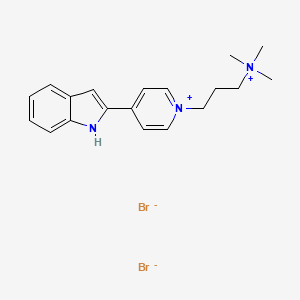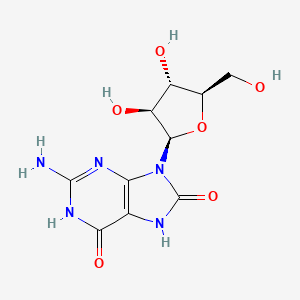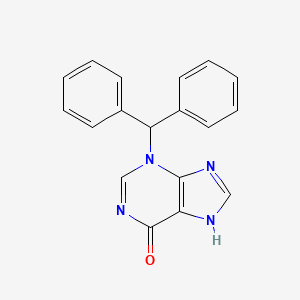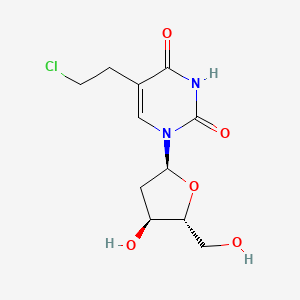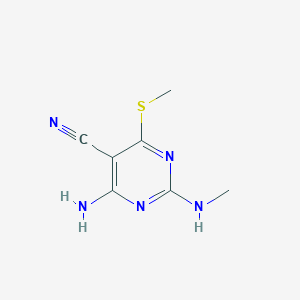
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with amino, methylamino, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with an amine and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the methylamino group.
4-Amino-2-(methylamino)pyrimidine-5-carbonitrile: Similar structure but lacks the methylsulfanyl group.
4-Amino-6-(methylsulfanyl)pyrimidine-5-carbonitrile: Similar structure but lacks the methylamino group.
Uniqueness
4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to the presence of both methylamino and methylsulfanyl groups, which can impart distinct chemical and biological properties
Propiedades
| 112637-52-2 | |
Fórmula molecular |
C7H9N5S |
Peso molecular |
195.25 g/mol |
Nombre IUPAC |
4-amino-2-(methylamino)-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5S/c1-10-7-11-5(9)4(3-8)6(12-7)13-2/h1-2H3,(H3,9,10,11,12) |
Clave InChI |
HTJJRGGYZSNPFU-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=C(C(=N1)SC)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



